Quercetin 3-O-galactoside-7-O-rhamnoside

Beschreibung

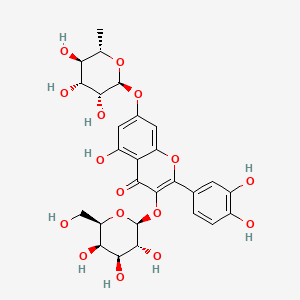

Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside belongs to the flavonol subclass of flavonoids, which are characterized by a 3-hydroxyflavanone backbone. The core structure is that of quercetin, a well-studied flavonol, which is glycosylated at two positions: a galactose sugar is attached at the 3-hydroxyl group, and a rhamnose sugar is linked at the 7-hydroxyl group. This glycosylation significantly influences the compound's solubility, stability, and potential biological interactions.

Flavonoid glycosides are a major focus of natural product research due to their vast structural diversity and wide range of reported biological activities. The attachment of different sugar moieties to various hydroxyl groups on the flavonoid aglycone results in a multitude of distinct compounds. Research in this area often involves the isolation and structural elucidation of novel glycosides, as well as the investigation of their biological potential.

The study of compounds like Quercetin 3-O-galactoside-7-O-rhamnoside is crucial for understanding structure-activity relationships among flavonoid glycosides. For instance, the type and position of sugar molecules can impact the antioxidant and anti-inflammatory properties of the parent flavonoid. jmb.or.kr The presence of both a hexose (galactose) and a deoxyhexose (rhamnose) in this compound makes it a subject of interest for comparative studies with other quercetin glycosides, such as rutin (B1680289) (quercetin-3-O-rutinoside) and hyperoside (B192233) (quercetin-3-O-galactoside). frontiersin.orgnih.gov

Furthermore, the biosynthesis of such complex molecules is an area of active investigation, with researchers exploring the specific glycosyltransferases involved in their formation. caymanchem.com

From a biological inquiry perspective, the presence of this compound in plants with traditional medicinal uses prompts investigation into its potential pharmacological activities. While direct studies on this compound are not extensive, the known biological activities of its aglycone, quercetin, and other related glycosides provide a strong rationale for its study. Quercetin itself is a potent antioxidant and has demonstrated anti-inflammatory, and other activities. nih.govrsisinternational.orgnih.gov Extracts from plants containing this compound, such as Astragalus mongholicus and Tephrosia species, have been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties. frontiersin.orgnih.govjapsonline.com Therefore, it is hypothesized that this compound may contribute to the therapeutic effects of these plants.

Detailed Research Findings

While comprehensive biological studies specifically targeting this compound are limited, its isolation has been documented in several phytochemical investigations. It has been identified as a constituent of Tephrosia nubica, a plant genus known to be rich in flavonoids. journalagent.com The genus Tephrosia has been studied for its chemical constituents and pharmacological activities, with flavonoids being the most commonly isolated compounds. japsonline.com

The compound has also been reported in Astragalus mongholicus, a significant herb in traditional Chinese medicine. frontiersin.orgfrontiersin.orgnih.gov Flavonoids from Astragalus species are known to have antibacterial, antioxidant, and cytotoxic activities. frontiersin.org Additionally, this compound has been isolated from Vicia faba (fava bean) and Lotus edulis.

A related compound, Quercetin 3-O-glucoside-7-O-rhamnoside, which differs only in the hexose sugar at the 3-position, has been found to have inhibitory activity on the central nervous system. mdpi.commedchemexpress.com This suggests that diglycosidic flavonoids of this type may have noteworthy biological effects.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H30O16 | phenol-explorer.eu |

| Molecular Weight | 610.517 g/mol | phenol-explorer.eu |

| Class | Flavonoids | phenol-explorer.eu |

| Sub-Class | Flavonols | phenol-explorer.eu |

Table 2: Natural Sources of this compound

| Plant Species | Family | Reference |

| Astragalus mongholicus | Fabaceae | frontiersin.orgfrontiersin.orgnih.gov |

| Lotus edulis | Fabaceae | |

| Tephrosia nubica | Fabaceae | journalagent.com |

| Vicia faba | Fabaceae |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38784-81-5 |

|---|---|

Molekularformel |

C27H30O16 |

Molekulargewicht |

610.5 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26-,27-/m0/s1 |

InChI-Schlüssel |

OTUCXMIQUNROBJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |

Synonyme |

quercetin 3-O-glucoside-7-O-rhamnoside |

Herkunft des Produkts |

United States |

Natural Occurrence and Botanical Distribution of Quercetin 3 O Galactoside 7 O Rhamnoside

Identification in Plant Species and Families

Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside and its related glycosidic forms have been identified in a variety of plant species, primarily within the Fabaceae and Ericaceae families. The presence of this compound is a significant chemotaxonomic marker, indicating specific biosynthetic pathways within these plant groups.

Detailed phytochemical analyses have confirmed the presence of Quercetin 3-O-galactoside-7-O-rhamnoside in Tephrosia nubica, a perennial shrub belonging to the Fabaceae family nih.gov. Similarly, this compound has been reported in Rhododendron imbricatum, a member of the Ericaceae family. Another closely related compound, quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside, has been isolated from Vicia faba (broad bean) and Lotus edulis, both of which are also members of the Fabaceae family. Furthermore, a similar compound, Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside, has been found in broad bean pods.

Table 1: Plant Species Containing this compound and Related Compounds

| Plant Species | Family | Compound Variation |

|---|---|---|

| Tephrosia nubica | Fabaceae | This compound |

| Rhododendron imbricatum | Ericaceae | This compound |

| Vicia faba (Broad Bean) | Fabaceae | Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside, Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside |

| Lotus edulis | Fabaceae | Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside |

Geographical and Ecological Distribution Patterns

The distribution of plants containing this compound is largely dictated by the geographical and ecological niches of the host species.

Tephrosia nubica is native to a wide region stretching from the Sahara to Kenya, as well as the southern Levant to the Arabian Peninsula. It predominantly thrives in desert or dry shrubland biomes, indicating an adaptation to arid and semi-arid conditions rhodygarden.org.

Rhododendron species are most concentrated in the temperate regions of the Northern Hemisphere, with a significant number of species found in the Himalayas and Southeast Asia rhodygarden.orgrhododendron.orgwikipedia.org. They typically inhabit mountainous regions, coniferous and broad-leaved woodlands, and temperate rainforests, from sea level up to 16,000 feet in elevation rhodygarden.org. Rhododendron imbricatum, specifically, is found in these diverse, often high-altitude, environments.

Vicia faba , or the broad bean, has its origins in the Mediterranean region or Southwest Asia and is now cultivated extensively in temperate zones across the globe rhododendron.org. It grows as a winter annual in warmer temperate and subtropical areas rhododendron.org.

Lotus edulis is found throughout the Mediterranean region. Its preferred habitats include sandy, stony, and rocky places, often near the sea researchgate.net.

Table 2: Geographical and Ecological Distribution of Host Plant Species

| Plant Species | Geographical Distribution | Ecological Habitat |

|---|---|---|

| Tephrosia nubica | Sahara to Kenya, Southern Levant to Arabian Peninsula | Desert, Dry shrubland |

| Rhododendron imbricatum | Himalayas, Southeast Asia, Temperate Northern Hemisphere | Mountainous regions, Woodlands, Temperate rainforests |

| Vicia faba | Worldwide (cultivated), Origin: Mediterranean/Southwest Asia | Temperate climates |

| Lotus edulis | Mediterranean | Sandy, stony, and rocky coastal areas |

Environmental and Developmental Factors Influencing Accumulation

The biosynthesis and accumulation of flavonoid glycosides, including this compound, are significantly influenced by a combination of environmental stimuli and the developmental stage of the plant. While specific research on the accumulation of this exact compound is limited, general studies on flavonoids in the host genera provide valuable insights.

Environmental Factors:

Light Intensity: Studies on Vicia faba have shown that light intensity affects various phenotypic traits, which can, in turn, influence the production of secondary metabolites like flavonoids ekb.eg. In general, flavonoids are known to accumulate in response to light stress, acting as UV-filters to protect the plant.

Temperature: Temperature can have a significant impact on flavonoid content. For instance, in onions, the content of quercetin and its glucosides was found to increase up to a certain temperature (120°C) and then decrease, suggesting an optimal temperature range for their stability and potential synthesis nih.gov.

Water Stress: In response to drought, plants can alter their metabolite profiles to cope with water potential changes. This includes the accumulation of antioxidative phenolic compounds like flavonoids to counteract the negative impacts of drought-induced oxidative stress mdpi.comnih.gov.

Seasonal Variation: A study on Tephrosia purpurea, a related species to T. nubica, revealed that the production of flavonoids is vigorously affected by seasonal factors. The highest content of flavonoids was observed in plants collected in August, which corresponds to the flowering season.

Developmental Factors:

Plant Age and Stage: The concentration of flavonoids can vary significantly with the age and developmental stage of the plant. Research on Vicia faba has indicated that the content of total phenolics and flavonoids changes according to the age of the plant and the flowering stage.

Tissue Type: Flavonoid accumulation can also be tissue-specific. Different parts of the plant, such as leaves, flowers, and seeds, may contain varying concentrations of these compounds, which can also change as the plant matures. In Lotus species, the degree of certain biological activities related to its flavonoid content was found to be connected to the date of harvest and the growth stage of the plant ekb.eg.

Table 3: Factors Influencing Flavonoid Accumulation

| Factor | Influence on Flavonoid Content |

|---|---|

| Light Intensity | Can increase accumulation as a protective response to UV radiation. |

| Temperature | Optimal temperature ranges can enhance stability and synthesis. |

| Water Stress | Can lead to increased accumulation to combat oxidative stress. |

| Season | Content can vary, often peaking during the flowering season. |

| Developmental Stage | Concentration changes with plant age and developmental phase (e.g., flowering). |

| Tissue Type | Different plant parts (leaves, flowers, seeds) show varying concentrations. |

Isolation, Purification, and Advanced Structural Elucidation Methodologies

Extraction Techniques from Natural Sources

The initial step in isolating Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside involves its extraction from plant material. The choice of extraction method is critical and is dictated by the compound's polar nature, conferred by the presence of multiple hydroxyl groups and two sugar residues.

Conventional solvent extraction remains a fundamental technique for obtaining flavonoids from plant tissues. Due to the highly polar nature of flavonoid glycosides like Quercetin 3-O-galactoside-7-O-rhamnoside, polar solvents are most effective.

Methanol (B129727) and Ethanol (B145695): Alcohols, particularly methanol and ethanol, are frequently used for flavonoid extraction. researchgate.net Aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) are often superior to the pure solvents, as the water component helps to swell the plant matrix, increasing solvent penetration and extraction efficiency for polar glycosides. nih.govresearchgate.net For instance, studies on quercetin glycosides have shown that methanol is highly effective. capes.gov.brnih.gov

Hot Water Extraction: This method is advantageous due to its low cost and safety. It is suitable for extracting water-soluble compounds like glycosides. However, it may also co-extract other water-soluble impurities such as proteins and polysaccharides, necessitating more intensive downstream purification.

Sequential Extraction: A common strategy involves a sequential extraction with solvents of increasing polarity. The plant material might first be defatted with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls. Subsequently, solvents like ethyl acetate, ethanol, or methanol are used to extract the flavonoid glycosides. researchgate.netgoogle.com

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, modern assisted techniques have been developed. These methods enhance extraction efficiency by using energy sources like ultrasonic waves or microwaves.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular compounds into the solvent. hielscher.com UAE has been shown to be highly effective for extracting quercetin glycosides from sources like apple peels, with optimal conditions often involving 80-100% methanol and an extraction time of just 15 minutes. nih.gov This method significantly accelerates the extraction process compared to traditional maceration. hielscher.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix. Polar molecules within the solvent and plant cells absorb microwave energy, leading to a rapid temperature increase and internal pressure buildup that ruptures the cell walls, releasing the target compounds. nih.gov This technique offers reduced extraction times and lower solvent usage. nih.govmdpi.com Studies on quercetin and its glycosides from guava leaves and onion have demonstrated the efficiency of MAE, with ethanol often being the solvent of choice. nih.govtandfonline.commdpi.com

| Parameter | Conventional Solvent Extraction (Maceration/Reflux) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|---|

| Principle | Solvent diffusion based on concentration gradient, often aided by heat. | Acoustic cavitation disrupts cell walls, enhancing mass transfer. hielscher.com | Microwave energy causes rapid, localized heating and cell rupture. nih.gov |

| Extraction Time | Long (several hours to days). hielscher.com | Short (typically 10-30 minutes). nih.govhielscher.com | Very short (typically 5-15 minutes). nih.govmdpi.com |

| Solvent Consumption | High. | Moderate to low. | Low. mdpi.com |

| Efficiency | Generally lower yield compared to assisted methods. | High yield, often superior to conventional methods. hielscher.com | High yield, often superior to conventional and UAE methods. mdpi.com |

| Selectivity | Low. | Can be improved by optimizing parameters. | Can be improved by optimizing parameters. |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques.

Preparative liquid chromatography is a cornerstone for the purification of natural products.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of target compounds. mdpi.com For polar flavonoid glycosides, reversed-phase columns (e.g., C18) are commonly employed. researchgate.netresearchgate.net The separation is achieved using a gradient elution with a mobile phase typically consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol or acetonitrile. mdpi.com By collecting the fraction corresponding to the retention time of the target compound, a highly pure sample can be obtained.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as an intermediary purification step to fractionate the crude extract before final purification by Prep-HPLC. nih.gov It operates at lower pressures than HPLC, allowing for the use of larger columns and the processing of larger sample quantities. nih.gov Columns packed with resins like AB-8 macroporous resin or C18 silica (B1680970) can effectively separate the extract into fractions enriched with flavonoid glycosides. nih.gov

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of sample components.

High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly well-suited for the separation of polar compounds like flavonoid glycosides. tandfonline.comrsc.org It relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase). oup.com The selection of an appropriate two-phase solvent system, such as ethyl acetate-n-butanol-water or n-hexane-ethyl acetate-methanol-water, is crucial for successful separation. oup.comresearchgate.netpsu.edu HSCCC can be used to process large amounts of crude extract in a single run, often yielding fractions pure enough for direct analysis or requiring only a final polishing step with Prep-HPLC. mdpi.compsu.edu

| Technique | Stationary Phase | Mobile Phase Principle | Primary Application | Key Advantage |

|---|---|---|---|---|

| MPLC | Macroporous resins (e.g., AB-8), large-particle silica (e.g., C18). nih.gov | Step or gradient elution with solvents like water/ethanol. nih.gov | Crude fractionation, pre-purification. | High loading capacity, bridges the gap between open-column and HPLC. nih.gov |

| Prep-HPLC | Fine-particle bonded silica (e.g., C18, 5-10 µm). researchgate.net | Gradient elution (e.g., water/acetonitrile or water/methanol). mdpi.com | Final purification, isolation of high-purity compounds. | High resolution and efficiency. mdpi.com |

| HSCCC | Liquid (one phase of a biphasic solvent system). oup.com | Liquid (the other phase of the biphasic system). researchgate.net | Fractionation and purification of polar compounds. | No solid support, eliminates irreversible adsorption, high sample recovery. tandfonline.comoup.com |

Advanced Spectroscopic and Spectrometric Techniques for Structure Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic and spectrometric methods.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) are ideal for analyzing polar, thermally labile molecules like flavonoid glycosides. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF), can determine the exact mass with high accuracy, allowing for the calculation of the molecular formula (C₂₇H₃₀O₁₆ for this compound). nih.govucdavis.edu Tandem MS (MS/MS) experiments are used to fragment the molecule. For this compound, characteristic fragmentation would involve the sequential loss of the rhamnose (146 Da) and galactose (162 Da) sugar units, leaving the quercetin aglycone fragment (m/z 301/302). ucdavis.edunih.gov This fragmentation pattern helps to identify the constituent parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules.

¹H-NMR (Proton NMR): This spectrum reveals the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons on the quercetin rings, as well as distinct signals for the anomeric protons of the galactose and rhamnose sugars, confirming their presence. researchgate.netresearchgate.net

¹³C-NMR (Carbon NMR): This spectrum provides information on all the carbon atoms in the molecule. It would show 27 distinct signals corresponding to the quercetin backbone and the two sugar units. researchgate.netijpbs.net The chemical shifts of the carbons where the sugars are attached (C-3 and C-7) are significantly affected, which helps to confirm the linkage positions.

2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are essential to piece the structure together. HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it shows long-range correlations between protons and carbons, allowing for the unambiguous assignment of which sugar is attached to which position on the quercetin aglycone.

| Technique | Information Provided | Expected Results for this compound |

|---|---|---|

| HR-MS (e.g., ESI-QTOF) | Exact molecular weight and molecular formula. | [M-H]⁻ ion at m/z 609.1456 (Calculated for C₂₇H₂₉O₁₆⁻). nih.gov |

| MS/MS | Structural fragmentation pattern. | Loss of rhamnosyl group (-146 Da) and galactosyl group (-162 Da), resulting in the quercetin aglycone fragment at m/z 301. ucdavis.edunih.gov |

| ¹H-NMR | Proton environment and connectivity. | Characteristic aromatic signals for quercetin, plus two anomeric proton signals (one for galactose, one for rhamnose). researchgate.netresearchgate.net |

| ¹³C-NMR | Carbon skeleton. | 27 carbon signals: 15 for quercetin, 6 for galactose, and 6 for rhamnose. Shifts at C-3 and C-7 confirm glycosylation sites. researchgate.netijpbs.net |

| 2D-NMR (HMBC) | Long-range proton-carbon correlations. | Correlation between the anomeric proton of galactose and C-3 of quercetin; correlation between the anomeric proton of rhamnose and C-7 of quercetin. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial.

The ¹H NMR spectrum provides initial information on the types of protons present. It would reveal signals in the aromatic region corresponding to the protons of the quercetin backbone. Specifically, the A-ring typically shows two meta-coupled doublets, while the B-ring exhibits an ABX spin system. The spectrum also displays signals for the two sugar units, most notably the distinct anomeric protons, whose chemical shifts and coupling constants give preliminary clues about the nature of the sugars and their anomeric configuration. The characteristic methyl group doublet of the rhamnose moiety would also be readily identifiable in the upfield region.

The ¹³C NMR spectrum complements the proton data by showing the resonances for all 27 carbon atoms in the molecule, including the carbonyl carbon of the C-ring and the carbons of the three aromatic rings and two sugar units. japsonline.com

2D NMR experiments are vital for piecing the structure together.

Correlation Spectroscopy (COSY) establishes proton-proton couplings within the same spin system, helping to trace the connectivities within the quercetin rings and each sugar unit separately.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for this compound, as it reveals long-range (two- or three-bond) correlations between protons and carbons. These correlations are key to identifying the specific attachment points of the galactose and rhamnose sugars to the quercetin aglycone. For instance, a correlation between the anomeric proton of the galactose unit and C-3 of the quercetin ring, and a correlation between the anomeric proton of the rhamnose unit and C-7 of the quercetin, would confirm the glycosylation pattern.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Quercetin Aglycone | H-6 | ~6.4 | ~99.0 |

| H-8 | ~6.8 | ~94.0 | |

| H-2' | ~7.5-7.7 | ~115.0 | |

| H-5' | ~6.9 | ~116.0 | |

| H-6' | ~7.5-7.7 | ~121.0 | |

| 5-OH | ~12.5 | N/A | |

| C-4 (Carbonyl) | N/A | ~178.0 | |

| Galactose | H-1'' (Anomeric) | ~5.3-5.5 | ~102.0 |

| Other Sugar Protons | ~3.5-4.5 | ~60.0-80.0 | |

| Rhamnose | H-1''' (Anomeric) | ~5.4-5.6 | ~101.0 |

| Other Sugar Protons | ~3.4-4.2 | ~70.0-72.0 | |

| CH₃ (Methyl) | ~1.1-1.3 | ~17.0 |

Note: Values are approximate and based on data for structurally similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), is essential for confirming the elemental composition and elucidating the fragmentation pathway of the molecule. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.

HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound, the expected exact mass is 610.15338487 Da for the molecular ion [M+H]⁺ or a related adduct, corresponding to the elemental composition C₂₇H₃₀O₁₆. nih.gov

Tandem MS (MS/MS) experiments involve selecting the parent molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information, particularly regarding the sequence and identity of the sugar units. The glycosidic bonds are typically the most labile. The expected fragmentation would involve the sequential loss of the sugar moieties:

A primary fragmentation would show the loss of the terminal rhamnose unit (146 Da), resulting in a fragment ion corresponding to Quercetin 3-O-galactoside.

A subsequent loss of the galactose unit (162 Da) would yield the protonated quercetin aglycone at m/z 303. This sequential loss helps to confirm the identities of the attached sugars and their positions.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 611.1611 |

| [M-146+H]⁺ | Loss of Rhamnosyl moiety | 465.1033 |

| [M-146-162+H]⁺ | Loss of Rhamnosyl and Galactosyl moieties | 303.0505 |

Note: m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its polyphenolic and glycosidic nature. researchgate.net

Key expected IR absorption bands include:

A broad band around 3400 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (-OH) groups on both the aglycone and the sugar moieties.

A sharp peak around 1655 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) in the γ-pyrone ring.

Bands in the 1600-1450 cm⁻¹ region attributed to the C=C stretching vibrations within the aromatic rings.

Strong absorptions in the 1100-1000 cm⁻¹ range, which are characteristic of the C-O stretching of the ether linkages (glycosidic bonds) and alcohol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's chromophore system. The UV spectrum of flavonoids dissolved in a solvent like methanol typically displays two major absorption maxima. researchgate.net

Band I , appearing in the 350-380 nm range, is associated with the cinnamoyl system chromophore (the B-ring and the C-ring).

Band II , appearing in the 250-270 nm range, is associated with the benzoyl system chromophore (the A-ring). The exact positions of these bands can be influenced by the pattern of glycosylation. For this compound, the spectrum is expected to be similar to other quercetin glycosides, confirming the underlying flavonoid structure. researchgate.net

Table 3: Summary of Spectroscopic Data (IR and UV-Vis)

| Spectroscopic Method | Feature | Expected Value/Range |

|---|---|---|

| Infrared (IR) | O-H Stretching | ~3400 cm⁻¹ (broad) |

| C=O Stretching | ~1655 cm⁻¹ | |

| Aromatic C=C Stretching | 1600-1450 cm⁻¹ | |

| C-O Stretching (Ether/Alcohol) | 1100-1000 cm⁻¹ | |

| UV-Visible (UV-Vis) | Band I (B-ring) | ~350-380 nm |

| Band II (A-ring) | ~250-270 nm |

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. While the quercetin aglycone itself is achiral, the presence of the chiral galactose and rhamnose sugar units renders the entire molecule of this compound optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the absolute configuration of the sugar moieties and the conformation of the glycosidic linkages. The interactions between the chromophores of the flavonoid and the chiral sugar residues produce characteristic Cotton effects in the CD spectrum. These spectral signatures can be compared with those of known compounds or with theoretical calculations to help determine the stereochemistry. For example, the sign and magnitude of the Cotton effects in the regions of the main UV-Vis absorptions can be related to the helicity of the molecule and the spatial arrangement of the sugar units relative to the aglycone. researchgate.net This analysis is crucial for confirming the D- or L-configuration of the sugars and the α or β nature of the glycosidic bonds, aspects not always definitively resolved by NMR alone.

Biosynthesis and Metabolic Pathways of Quercetin 3 O Galactoside 7 O Rhamnoside

Precursor Compounds and Enzymatic Glycosylation Steps

The biosynthesis of the quercetin (B1663063) aglycone is a well-characterized branch of the flavonoid pathway, which is conserved across many plant species. nih.gov The journey from primary metabolism to this complex flavonol involves several key enzymatic reactions and intermediate compounds.

The pathway originates with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.gov Phenylalanine enters the general phenylpropanoid pathway, where it undergoes a series of three enzymatic reactions to produce p-coumaroyl-CoA. nih.govnih.gov

Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) catalyzes the addition of a coenzyme A unit to p-coumaric acid, forming p-coumaroyl-CoA. nih.gov

This activated intermediate, p-coumaroyl-CoA, serves as the entry point into the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS), the first committed enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govresearchgate.net Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. maxapress.com

From naringenin, the pathway proceeds to the dihydroflavonol, dihydroquercetin (also known as taxifolin). This conversion is catalyzed by flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H). F3'H is a key enzyme that determines the hydroxylation pattern of the B-ring, converting the precursor dihydrokaempferol (B1209521) (DHK) into dihydroquercetin (DHQ). nih.gov Finally, flavonol synthase (FLS) introduces a double bond between the C2 and C3 positions of dihydroquercetin to yield the flavonol aglycone, quercetin. nih.gov

Once the quercetin aglycone is formed, it undergoes two sequential glycosylation events to yield Quercetin 3-O-galactoside-7-O-rhamnoside. Glycosylation is the enzymatic process of transferring a sugar moiety from an activated nucleotide sugar, such as UDP-galactose or UDP-rhamnose, to the flavonoid. oup.com This process is catalyzed by UDP-glycosyltransferases (UGTs). The synthesis requires two distinct steps:

Attachment of a galactose molecule to the 3-hydroxyl group of quercetin.

Attachment of a rhamnose molecule to the 7-hydroxyl group of quercetin.

The order of these glycosylation steps can vary depending on the specific UGTs present in the organism. For instance, a 3-O-galactosyltransferase could act first, creating Quercetin 3-O-galactoside, which then serves as a substrate for a 7-O-rhamnosyltransferase. Alternatively, a 7-O-rhamnosyltransferase could act first, followed by a 3-O-galactosyltransferase.

Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. mdpi.com |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. nih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. maxapress.com |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. nih.gov |

| Flavonol synthase | FLS | Converts dihydroquercetin to quercetin. nih.gov |

Identification and Characterization of Relevant UDP-Glycosyltransferases (UGTs)

The structural diversity of flavonoid glycosides is primarily due to the activity of UDP-glycosyltransferases (UGTs), which belong to Family 1 of the glycosyltransferase superfamily. oup.comnih.gov These enzymes catalyze the transfer of a sugar moiety from a UDP-sugar donor to a specific hydroxyl group on the flavonoid aglycone. oup.com UGTs often exhibit high regioselectivity, meaning they target a specific position on the acceptor molecule. jmb.or.kr

The synthesis of this compound requires at least two distinct UGTs with specific functions: a flavonol 3-O-galactosyltransferase and a flavonol 7-O-rhamnosyltransferase. While the precise enzymes for this specific compound are not universally characterized across all plants, studies in various species have identified UGTs with the necessary activities.

In Arabidopsis thaliana, a model organism for plant biology, numerous UGTs have been identified. For example, the synthesis of the similar compound Quercetin 3-O-glucoside-7-O-rhamnoside was achieved in engineered E. coli by co-expressing two Arabidopsis UGTs: AtUGT78D2, a flavonol 3-O-glucosyltransferase, and AtUGT89C1, a flavonol 7-O-rhamnosyltransferase. researchgate.netchemfaces.com AtUGT89C1 specifically transfers rhamnose to the 7-OH position of a flavonol 3-O-glucoside. researchgate.netresearchgate.net This demonstrates a stepwise mechanism where the 3-position is glycosylated first, followed by the 7-position.

In the tea plant (Camellia sinensis), a rich source of flavonol glycosides, several UGTs have been characterized. CsUGT78A15 has been identified as a flavonol 3-O-galactosyltransferase, capable of adding galactose to the 3-OH group of quercetin. nih.gov Another enzyme from tea, CsUGT75L12, acts as a flavonoid 7-O-glucosyltransferase. acs.orgacs.org While this enzyme uses UDP-glucose, its existence points to the presence of UGTs capable of acting on the 7-OH position in tea. The synthesis of this compound in tea would likely involve an enzyme like CsUGT78A15 followed by a specific flavonol-3-O-galactoside-7-O-rhamnosyltransferase.

In soybean (Glycine max), a genome-wide search identified 212 putative UGT genes. oup.com Functional characterization of several of these, such as UGT73C20 and UGT88E19, showed activity towards quercetin, though they primarily produced glucosides. oup.com The GmIF7GT protein from soybean can glycosylate the 7-OH position of quercetin, among other flavonoids. oup.com

The identification of these enzymes underscores the modular nature of flavonoid glycoside biosynthesis. Plants can achieve a vast diversity of compounds by combining UGTs with different substrate and positional specificities.

Table 2: Examples of Characterized UGTs Relevant to Flavonol Glycosylation

| UGT Name | Source Organism | Substrate(s) | Position Glycosylated | Sugar Donor | Reference |

|---|---|---|---|---|---|

| AtUGT89C1 | Arabidopsis thaliana | Quercetin 3-O-glucoside | 7-OH | UDP-rhamnose | researchgate.netresearchgate.net |

| AtUGT78D2 | Arabidopsis thaliana | Quercetin | 3-OH | UDP-glucose | researchgate.net |

| CsUGT78A15 | Camellia sinensis | Quercetin, Kaempferol | 3-OH | UDP-galactose | nih.gov |

| CsUGT75L12 | Camellia sinensis | Flavonoids (e.g., Kaempferol) | 7-OH | UDP-glucose | acs.orgacs.org |

| GmIF7GT | Glycine max | Quercetin, Genistein, Daidzein | 7-OH | UDP-glucose | oup.com |

| NtUGT217 | Nicotiana tabacum | Quercetin, Kaempferol | 3-OH | UDP-glucose | nih.gov |

Genetic Regulation of Biosynthetic Pathways in Source Organisms

The biosynthesis of flavonoids, including quercetin and its glycosides, is under tight transcriptional control. The expression of the structural genes encoding biosynthetic enzymes (like PAL, CHS, FLS, and UGTs) is coordinately regulated by complexes of transcription factors. nih.govmdpi.com This regulation allows the plant to control the timing, location, and amount of flavonoid production in response to developmental cues and environmental stimuli. researchgate.net

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. cabidigitallibrary.org

R2R3-MYB Proteins: These are key determinants of which branch of the flavonoid pathway is activated. In Arabidopsis, a specific subgroup of MYBs, including MYB11, MYB12, and MYB111, are known to activate the expression of early biosynthetic genes (EBGs) such as CHS, CHI, and F3H, leading to flavonol production. cabidigitallibrary.org These MYBs act as master switches for the synthesis of the quercetin backbone.

bHLH Proteins: These transcription factors often interact with MYBs to form a functional complex that binds to the promoters of target genes.

WD40 Repeat Proteins: These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH components of the MBW complex. cabidigitallibrary.org

The expression of the UGT genes responsible for the final glycosylation steps is also controlled by this system. The promoters of UGT genes contain specific DNA sequences (cis-acting elements) that are recognized and bound by these transcription factor complexes. nih.gov This ensures that the glycosylation enzymes are produced at the same time and in the same cells as the flavonoid aglycones they modify. For instance, the overexpression of certain MYB transcription factors has been shown to upregulate the entire pathway, leading to an accumulation of flavonol glycosides. nih.govmdpi.com This integrated regulatory network ensures the efficient production of specific compounds like this compound when and where they are needed.

Comparative Biosynthetic Routes in Different Plant Species

While the core biosynthetic pathway leading to the quercetin aglycone is highly conserved, the subsequent glycosylation patterns that create the final products show significant variation across different plant species. This diversity is a result of the evolution of large and varied families of UGT genes in different plant lineages. nih.gov

Arabidopsis thaliana : As mentioned, Arabidopsis possesses a suite of UGTs that can create a variety of flavonol glycosides. The synthesis of a diglycoside like this compound would rely on the sequential action of a 3-O-galactosyltransferase and a 7-O-rhamnosyltransferase (like AtUGT89C1), with the intermediate compound being a key substrate. researchgate.net

Camellia sinensis (Tea Plant) : Tea plants are known for producing a wide array of acylated and glycosylated flavonoids. The identification of CsUGT78A14 (a 3-O-glucosyltransferase) and CsUGT78A15 (a 3-O-galactosyltransferase) highlights the plant's ability to specifically add different sugars to the 3-OH position of flavonols. nih.gov The presence of 7-O-glycosyltransferases like CsUGT75L12 further illustrates the plant's enzymatic toolkit for creating di-glycosides. acs.org The specific route in tea would likely involve the action of CsUGT78A15 first, followed by a rhamnosyltransferase.

Vicia faba (Broad Bean) : This species is a known source of complex quercetin glycosides, including a related compound, Quercetin 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl]-7-O-α-L-rhamnopyranoside. ebi.ac.uk The synthesis of this triglycoside implies the existence of a highly specific set of UGTs: a 3-O-galactosyltransferase, a 7-O-rhamnosyltransferase, and a galactoside-2-O-rhamnosyltransferase. This demonstrates a more complex, branching pathway compared to the simple sequential addition.

Rubus species (Raspberry) : Genome-wide analysis of various Rubus species identified 121-172 UGT genes per species. nih.gov Phylogenetic analysis showed these UGTs fall into distinct groups, some of which are likely involved in flavonoid glycosylation. Functional verification of RchUGT169 from R. chingii showed it could glycosylate quercetin, though the product was a glucoside. nih.gov The sheer number and diversity of UGTs in Rubus suggest a robust capacity for synthesizing a wide range of glycosides, likely including various galactoside and rhamnoside derivatives.

This comparative view reveals that while plants share a common strategy for building the quercetin core, they have evolved distinct sets of UGT enzymes to decorate this core with different sugar combinations and linkages. The specific biosynthetic route to this compound in any given plant is therefore dependent on its unique complement of UGT genes.

Chemical and Biocatalytic Synthesis of Quercetin 3 O Galactoside 7 O Rhamnoside and Its Analogs

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthetic approaches offer a more direct route to Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside and its analogs by starting with naturally abundant precursors, such as quercetin or simpler glycosides like quercetin-3-O-galactoside (hyperoside). These strategies leverage the existing chemical scaffold to introduce further modifications.

One common semi-synthetic strategy is acylation, which can alter the bioavailability of the parent glycoside. researchgate.netnih.gov While not directly producing the target compound, these methods illustrate how flavonoid glycosides can be selectively modified. For example, enzymatic acylation of quercetin-3-O-glycosides using enzymes like lipases and proteases can introduce acyl groups to the sugar moieties. nih.gov

A more direct semi-synthetic route to the target compound could involve:

Starting with Quercetin-3-O-galactoside (Hyperoside): This naturally occurring monoglucoside could be chemically or enzymatically rhamnosylated at the C-7 position. Chemical rhamnosylation would still require protection of the remaining free hydroxyl groups on the quercetin and galactose units before selective glycosylation of the 7-OH group.

Starting with Quercetin-7-O-rhamnoside: If this precursor is available, the subsequent galactosylation at the 3-OH position would be the key step.

These semi-synthetic methods can reduce the number of synthetic steps compared to a total synthesis, but still face challenges of regioselectivity.

Biocatalytic Synthesis using Engineered Microbial Systems (e.g., Escherichia coli)

Biocatalytic synthesis using metabolically engineered microorganisms, particularly Escherichia coli, has emerged as a highly effective and regioselective method for producing complex flavonoid glycosides. jmb.or.krjmb.or.kr This approach circumvents the need for complex protection-deprotection steps inherent in chemical synthesis.

A key strategy is the stepwise synthesis, where sequential glycosylation reactions are carried out in one or more engineered E. coli strains. jmb.or.krjmb.or.krnih.gov This method has been successfully used to produce analogs that are structurally very similar to Quercetin 3-O-galactoside-7-O-rhamnoside. For instance, Quercetin 3-O-glucoside-7-O-rhamnoside has been synthesized by feeding quercetin 3-O-glucoside to an E. coli strain engineered to produce UDP-rhamnose and express a rhamnosyltransferase. nih.govresearchgate.net Similarly, researchers have produced Quercetin 3-O-glucuronic acid 7-O-rhamnoside and Quercetin 3-O-arabinose 7-O-rhamnoside using a two-step process. jmb.or.krjmb.or.krnih.gov In this approach, a first E. coli strain produces the quercetin 3-O-monoglycoside, which is then fed to a second strain that performs the 7-O-rhamnosylation. jmb.or.krjmb.or.kr

Metabolic Engineering for Enhanced Production

The production of this compound in E. coli requires the bacterium to have access to the necessary building blocks: the quercetin aglycone, the sugar donor UDP-galactose, and the sugar donor UDP-rhamnose.

Enhancing UDP-galactose Supply: E. coli can be engineered to produce high levels of UDP-galactose. Since UDP-glucose is the natural precursor to UDP-galactose, strategies focus on increasing the intracellular pool of UDP-glucose. This has been achieved by overexpressing key enzymes in the UDP-glucose synthesis pathway, such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU). mdpi.comnih.gov Subsequently, the overexpression of UDP-glucose epimerase (GalE) efficiently converts the enhanced pool of UDP-glucose into UDP-galactose, making it available for glycosylation reactions. mdpi.comresearchgate.net This strategy has led to the successful synthesis of hyperoside (B192233) (quercetin 3-O-galactoside) at titers of up to 831.6 mg·L−1. mdpi.com

Enhancing UDP-rhamnose Supply: The synthesis of UDP-L-rhamnose from UDP-D-glucose is a multi-step enzymatic process. To provide this sugar donor in E. coli, genes for UDP-rhamnose synthase (RHM) from organisms like Arabidopsis thaliana are introduced. nih.gov Optimizing the supply of UDP-rhamnose is critical for efficient rhamnosylation. Strategies have included screening for highly active UDP-rhamnose synthases and improving the availability of the cofactor NADPH, which is required by the synthase. nih.gov

| Product | Key Enzymes/Genes Introduced | Precursor/Substrate | Reported Titer | Reference |

|---|---|---|---|---|

| Quercetin 3-O-galactoside (Hyperoside) | PhUGT (Petunia hybrida UGT), GalE, Pgm, GalU | Quercetin | 831.6 mg/L | mdpi.com |

| Quercetin 3-O-glucoside-7-O-rhamnoside | AtUGT89C1 (A. thaliana rhamnosyltransferase), Rhamnose synthase genes | Quercetin 3-O-glucoside | Not specified | researchgate.net |

| Quercetin 3-O-glucuronic acid 7-O-rhamnoside | Stepwise: 1) UGT for glucuronidation 2) AtUGT89C1, Rhamnose synthase | Quercetin | 44.8 mg/L | jmb.or.krnih.gov |

| Quercetin 3-O-arabinose 7-O-rhamnoside | Stepwise: 1) UGT for arabinosylation 2) AtUGT89C1, Rhamnose synthase | Quercetin | 45.1 mg/L | jmb.or.krnih.gov |

| Quercitrin (Quercetin 3-O-rhamnoside) | AtUGT78D1 (A. thaliana rhamnosyltransferase), AtRHM (A. thaliana rhamnose synthase) | Quercetin | 7627 mg/L | nih.gov |

Regioselective Glycosylation via Recombinant Enzymes

The core of the biocatalytic approach is the use of uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar to an acceptor molecule like quercetin. jmb.or.kr These enzymes often exhibit high regioselectivity, transferring the sugar to a specific hydroxyl group. jmb.or.krjmb.or.kr

For the synthesis of this compound, a two-step enzymatic process within E. coli would be ideal:

First Glycosylation (Galactosylation at C-3): A UGT with strict regioselectivity for the 3-OH position of quercetin, such as PhUGT from Petunia hybrida, would be used to synthesize quercetin-3-O-galactoside (hyperoside). mdpi.com The engineered strain would also need the enhanced UDP-galactose pathway.

Second Glycosylation (Rhamnosylation at C-7): A second enzyme, a flavonol-7-O-rhamnosyltransferase, is required. AtUGT89C1 from Arabidopsis thaliana has been identified as an enzyme that can transfer rhamnose to the 7-OH position of various flavonol glucosides. researchgate.net

This sequential glycosylation can be performed in a single cell co-expressing both UGTs and the necessary sugar synthesis pathways, or via a stepwise co-culture or sequential fermentation approach to optimize yields and prevent the formation of undesired byproducts. jmb.or.krjmb.or.kr

Enzymatic Biotransformation for Novel Derivatives

Enzymatic biotransformation provides a powerful platform for creating novel derivatives of quercetin glycosides, including analogs of this compound. This can be achieved using whole-cell biocatalysts or purified enzymes.

Whole-cell biotransformation using various microorganisms can produce novel glycosylated or otherwise modified flavonoids. For example, incubation of quercetin with Streptomyces rimosus resulted in the formation of a novel derivative, quercetin-7-O-β-4″-deoxy-hex-4″-enopyranosiduronic acid. nih.gov Fungi such as Beauveria bassiana have been shown to attach methylated glucose moieties to either the C-7 or C-3 positions of quercetin. nih.gov

Using purified enzymes offers more precise control over the final product. For example, a multi-enzyme, one-pot reaction system has been used to synthesize novel quercetin sialyllactoside derivatives. nih.gov This involved a sequential reaction cascade using a glucosyltransferase, a galactosyltransferase, and a sialyltransferase to build a complex sugar chain on the 3-OH position of quercetin. nih.gov This highlights the potential to use a variety of glycosyltransferases to create a diverse library of quercetin derivatives by modifying the sugar moieties attached to the flavonoid core, offering a pathway to generate novel analogs with potentially new biological activities.

Mechanistic Insights into Biological Activities in Vitro and in Silico Studies

Antioxidant Mechanisms of Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside

The antioxidant capacity of Quercetin 3-O-galactoside-7-O-rhamnoside is a key aspect of its bioactivity. This section explores the pathways through which this compound is thought to exert its antioxidant effects, from direct interaction with free radicals to the modulation of endogenous defense systems.

Direct Radical Scavenging Pathways

In vitro assays have consistently demonstrated the radical scavenging potential of extracts containing this compound. The primary mechanisms by which flavonoids like this compound neutralize free radicals are believed to be through hydrogen atom transfer (HAT) and single electron transfer (SET). In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a stable nitrogen-centered radical reacts with antioxidants via a hydrogen/electron transfer mechanism oup.com. The presence of phenolic hydroxyl groups in the structure of flavonoids is crucial for their ability to scavenge reactive oxygen species (ROS) and other free radicals nih.gov.

Studies on various plant extracts have identified this compound as a constituent in mixtures exhibiting significant antioxidant activity in assays such as the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netuj.ac.za. For instance, fermented broccoli extracts containing this flavonoid showed notable antioxidant effects mdpi.com.

Table 1: In Vitro Antioxidant Activity of Extracts Containing this compound

| Plant Source | Assay | Results |

|---|---|---|

| Bee Pollen | DPPH | Extracts containing the compound showed significant radical scavenging. oup.com |

| Bee Pollen | ABTS | Extracts containing the compound demonstrated radical scavenging capacity. |

| Fermented Broccoli | DPPH, ABTS, FRAP | Extracts showed antioxidant activity, with variations during fermentation. mdpi.com |

| Bambarra Groundnut | ABTS | Fermentation led to an increase in antioxidant activity. researchgate.netuj.ac.za |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GR)

Currently, there is a lack of direct in vitro studies specifically investigating the modulatory effects of isolated this compound on the activity of key endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). However, it is a known phenomenon that some polyphenols can enhance the activity of these enzymes, thereby bolstering the cellular antioxidant defense system. For example, treatment of broccoli florets with 6-benzyladenine, which increased the content of total phenols, also enhanced the activities of SOD and CAT researchgate.net. Further research is required to determine if this compound itself directly influences these enzymatic activities.

Nrf2 Pathway Activation and Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. In a study on a rat model of diabetes, an extract from Syzygium aqueum containing this compound was observed to diminish the elevation of both Nrf2 and heme oxygenase-1 (HO-1) in pancreatic tissues, suggesting a potential antioxidant effect nih.gov. It is important to note that in this particular study, the extract attenuated an already increased level of Nrf2, which may reflect a complex regulatory role rather than direct activation. Other studies have pointed to the Nrf2 and NF-κB signaling pathways as primary mediators of the antioxidant activities of extracts containing this flavonoid mdpi.com. The ability of polyphenols to activate the Nrf2 signaling pathway is a recognized mechanism for mitigating oxidative stress researchgate.net. However, direct evidence from in vitro or in silico studies demonstrating the specific activation of the Nrf2 pathway by pure this compound is still needed to confirm this mechanism.

Anti-inflammatory Pathways Modulated by this compound

In addition to its antioxidant properties, this compound is implicated in the modulation of inflammatory pathways. This section examines the evidence for its role in regulating the production of inflammatory mediators and the activity of pro-inflammatory enzymes.

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α)

Several studies suggest that this compound may contribute to the anti-inflammatory effects of various plant extracts by modulating the expression of pro-inflammatory cytokines. For instance, fermented broccoli extracts containing this compound were found to significantly reduce the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in HT-29 human colon cancer cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) mdpi.com.

Furthermore, the aglycone, quercetin, is known to inhibit the expression of TNF-α nih.gov. Extracts from Sargassum pallidum, which contain this compound, have been associated with the inhibition of downstream pro-inflammatory factors including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α mdpi.com. An in silico molecular docking study also indicated that related flavonoid compounds have a notable binding affinity for TNF nih.gov.

Table 2: In Vitro and In Silico Findings on the Regulation of Pro-inflammatory Cytokines

| Compound/Extract | Cell Line/Model | Cytokine/Chemokine | Effect |

|---|---|---|---|

| Fermented Broccoli Extract | HT-29 cells | IL-8 | Significant reduction in production mdpi.com |

| Sargassum pallidum Extract | In vivo (mice) | IL-1β, IL-6, TNF-α | Inhibition of downstream factors mdpi.com |

| Astragalin (related flavonoid) | In silico | TNF | Binding affinity of -7.8 kcal/mol nih.gov |

Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX)

The inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is a key mechanism for controlling inflammation. While direct enzymatic assays on pure this compound are scarce, related research provides some insights. For example, bee pollen, which is known to contain this flavonoid, has been reported to inhibit the activities of both COX-1 and COX-2 biocrick.com.

In silico studies offer further clues. A molecular docking analysis of bioactive compounds from ginger leaves, which also contain this compound, showed that the related flavonoid, astragalin, had a high binding affinity for PTGS2 (COX-2) with a value of -10.4 kcal/mol nih.gov. Another in silico analysis of polyphenolic compounds from Combretum hartmannianum, including a derivative of this compound, demonstrated that these compounds occupied the active site of 5-LOX and exhibited a greater binding affinity than quercetin researchgate.net. Molecular docking studies have also highlighted the potential of this compound as a potent enzyme inhibitor in general plos.orgresearchgate.net.

Table 3: In Silico Data on the Inhibition of Pro-inflammatory Enzymes

| Compound | Target Enzyme | Docking Score/Binding Affinity |

|---|---|---|

| Astragalin | PTGS2 (COX-2) | -10.4 kcal/mol nih.gov |

| Polyphenols from C. hartmannianum | 5-LOX | Binding affinity greater than quercetin researchgate.net |

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

Current in vitro and in silico studies specifically investigating the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway by this compound are not available in the reviewed scientific literature. While the aglycone, Quercetin, has been studied for its role in NF-κB inhibition, dedicated research on this dual glycoside derivative is required to determine its specific effects.

Anticancer Mechanisms of this compound (Cell Line Studies)

The anticancer properties of this compound are an area of emerging research. The dual glycosylation pattern of the molecule is thought to influence its bioavailability and biological activity, distinguishing it from other Quercetin derivatives .

Induction of Apoptosis and Cell Cycle Arrest

Detailed cell line studies focusing on the induction of apoptosis and cell cycle arrest specifically by this compound have not been extensively reported. Research on related compounds, such as the aglycone Quercetin, has shown significant effects on these pathways in various cancer cell lines nih.govnih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net. However, direct evidence for this compound is needed to elucidate its specific mechanistic actions.

Inhibition of Cell Proliferation and Metastasis

Scientific literature detailing the specific inhibitory effects of this compound on cancer cell proliferation and metastasis is currently limited. While flavonoids, as a class, are known to target these processes, specific data from cell line studies on this compound are required for a conclusive understanding nih.govresearchgate.netresearchgate.net.

Modulation of Angiogenesis Pathways (In Vitro)

There is a lack of specific in vitro studies examining the direct effects of this compound on angiogenesis pathways. The anti-angiogenic potential of the broader class of Quercetin compounds has been noted, but dedicated investigation into this specific glycoside is necessary.

Molecular Docking and Interaction with ROS-Modulating Enzymes

In silico studies provide some insight into the potential interactions of compounds structurally similar to this compound with reactive oxygen species (ROS)-modulating enzymes. A molecular docking study analyzed the binding affinities of 23 natural Quercetin derivatives with seven different ROS-modulating enzymes researchgate.net.

Within this study, a closely related compound, Quercetin 3-O-rhamnoside-7-O-glucoside, demonstrated a high binding affinity for the enzyme Xanthine Oxidase (XO) researchgate.net. The binding energy for this interaction was calculated to be -10.4 kcal/mol, suggesting a potentially strong inhibitory interaction researchgate.net. While this finding pertains to a glucoside rather than a galactoside derivative, it highlights a potential mechanism for ROS modulation that warrants further investigation for this compound.

Table 1: Molecular Docking Binding Affinity of a Structurally Similar Compound

| Compound | Enzyme | Binding Energy (kcal/mol) |

|---|

Data sourced from a study on natural Quercetin derivatives researchgate.net.

Antimicrobial Activities and Mechanisms (In Vitro Studies)

Specific in vitro research detailing the antimicrobial activities and underlying mechanisms of this compound is not widely available. The antimicrobial properties of the Quercetin aglycone and other glycosides have been documented against various pathogens nih.govresearchgate.net, but specific studies are needed to determine the antimicrobial spectrum and mechanistic actions of this compound.

Antibacterial Effects Against Specific Pathogens

There is currently no available scientific literature detailing the in vitro antibacterial effects of this compound against specific pathogenic bacteria.

Antifungal and Antiviral Activities

Specific studies investigating the antifungal and antiviral properties of this compound have not been identified in the current body of scientific research.

Mechanisms of Microbial Growth Inhibition and Biofilm Disruption

Due to the absence of studies on its direct antimicrobial activities, there is no information available regarding the mechanisms by which this compound might inhibit microbial growth or disrupt biofilm formation.

Enzyme Inhibition and Receptor Interaction Studies

Research into the enzyme inhibitory potential of this compound is emerging, with a primary focus on carbohydrate-hydrolyzing enzymes.

α-Glucosidase and Tyrosinase Inhibition

While direct in vitro studies on the α-glucosidase inhibitory activity of pure this compound are limited, related in silico research provides some insights. A molecular docking study on α-amylase, an enzyme functionally related to α-glucosidase, has been conducted. Information regarding the tyrosinase inhibitory activity of this specific compound is not currently available in the scientific literature.

Modulation of Other Metabolic Enzymes (e.g., XO)

There is no available data from in vitro or in silico studies concerning the modulatory effects of this compound on other metabolic enzymes such as xanthine oxidase (XO).

Modulation of Intracellular Signaling Pathways (In Vitro)

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Despite the well-documented influence of the aglycone quercetin on the MAPK pathway, there is a significant gap in the literature concerning the specific modulatory effects of this compound.

Research on extracts from plants known to contain this compound, such as Sargassum pallidum, has suggested a potential for MAPK pathway modulation. For instance, fucoidan from Sargassum pallidum has been shown to exert protective effects that may involve the MAPK pathway. nih.govfrontiersin.org However, these studies focus on the effects of a complex mixture of compounds within the extract, and the specific contribution of this compound has not been elucidated. Therefore, direct in vitro or in silico evidence detailing the interaction of this specific glycoside with the components of the MAPK cascade is currently unavailable.

Table 1: Summary of In Vitro Studies on MAPK Pathway Modulation by this compound

| Cell Line/System | Experimental Conditions | Observed Effects on MAPK Pathway | Reference |

|---|

cAMP-dependent Protein Kinase A (PKA) Pathway

The cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathway is a central signaling route involved in a multitude of physiological processes, including metabolism, gene transcription, and cell growth. While research has explored the interaction of quercetin and some of its other glycosides with the cAMP signaling cascade, there is no specific information available for this compound.

The broader investigation into how flavonoids modulate cAMP levels and PKA activity has yielded important insights for quercetin. However, the specific sugar moieties attached to the quercetin backbone can significantly alter the compound's bioavailability, cellular uptake, and ultimately, its biological activity. Without direct experimental evidence, it is not possible to extrapolate the findings from quercetin or other quercetin glycosides to this compound. A thorough search of the scientific literature did not yield any in vitro or in silico studies that have specifically examined the modulatory effects of this compound on the PKA pathway.

Table 3: Summary of In Vitro Studies on PKA Pathway Modulation by this compound

| Cell Line/System | Experimental Conditions | Observed Effects on PKA Pathway | Reference |

|---|

Structure Activity Relationship Sar Studies of Quercetin 3 O Galactoside 7 O Rhamnoside and Its Analogs

Influence of Glycosylation Position and Sugar Moieties on Biological Activities

Glycosylation, the attachment of sugar moieties to the quercetin (B1663063) aglycone, is a critical determinant of the compound's physicochemical properties and biological functions. nih.gov The type of sugar, its point of attachment, and the number of sugar units all modulate activity, often by altering solubility, stability, and the ability to interact with cellular targets. nih.govnih.gov

The position of glycosylation on the quercetin core is paramount. Modifications typically occur at the 3-OH and 7-OH positions. nih.gov Studies comparing quercetin with its glycosides have revealed that the aglycone (quercetin itself) often exhibits the highest activity in certain assays, such as mitochondrial uncoupling and free radical scavenging, suggesting that the presence of sugar moieties can diminish some biological actions. mdpi.com For instance, the antioxidant activity of quercetin derivatives was found to follow the general order of quercetin > quercetin-3-O-glucuronide, indicating that the free 3-hydroxyl group plays a significant role in this effect. nih.gov

The nature of the sugar itself is also crucial. Quercetin glucosides, for example, have been observed to be absorbed more rapidly in humans than rutinosides (containing rhamnose and glucose). nih.gov The bioavailability of quercetin from quercetin glucoside is higher than that from quercetin rhamnoside or quercetin galactoside. biointerfaceresearch.com In a study on kidney mitochondrial function, quercetin aglycone was the most potent compound, and the addition of any sugar residue, whether glucose, galactose, or rhamnose, was found to diminish its activity, highlighting the significant impact of the glycosidic substitution. mdpi.com Similarly, glycosylated quercetin derivatives showed a weaker ability to bind to the protein transthyretin compared to the quercetin aglycone. mdpi.com However, glycosylation is a known strategy to enhance water solubility, which can be a limiting factor for the therapeutic potential of quercetin. nih.govnih.gov The solubility of rutin (B1680289) (a quercetin glycoside) is over 240 times higher than that of its aglycone, quercetin. nih.gov

Table 1: Comparative Biological Activities of Quercetin and its Glycosides This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target/Model System | Observed Effect | Reference |

|---|---|---|---|

| Quercetin | Angiotensin-Converting Enzyme (ACE) | Highest inhibitory activity | mdpi.com |

| Quercetin 3,4'-diglucoside | Angiotensin-Converting Enzyme (ACE) | Lower inhibitory activity than Quercetin | mdpi.com |

| Quercetin | Acetylcholinesterase (AChE) | High inhibitory activity | mdpi.com |

| Quercetin 3-glucoside | Acetylcholinesterase (AChE) | High inhibitory activity, similar to Quercetin | mdpi.com |

| Quercetin | Kidney Mitochondria | Most potent uncoupling and cytochrome c reduction | mdpi.com |

| Hyperoside (B192233) (Quercetin 3-O-galactoside) | Kidney Mitochondria | Less potent than Quercetin | mdpi.com |

| Rutin (Quercetin 3-O-rutinoside) | Kidney Mitochondria | Less potent than Quercetin | mdpi.com |

| Quercetin | Advanced Glycation Endproduct (AGE) Formation | Moderate inhibitory activity | mdpi.com |

| Quercetin Glucosides | Advanced Glycation Endproduct (AGE) Formation | Stronger inhibitory activity than Quercetin | mdpi.com |

Impact of Aglycone Structural Modifications on Activity Profiles

The core structure of quercetin, the aglycone, provides the foundational framework for biological activity. Modifications to this C6-C3-C6 skeleton, such as the addition of methyl groups (methylation) or altering the pattern of hydroxyl (-OH) groups, can lead to significant changes in the activity profiles of the resulting glycosides.

Key structural features of the quercetin aglycone are known to be important for its bioactivity. These include the C2-C3 double bond in the C ring, the 4-oxo (carbonyl) function, and the number and position of hydroxyl groups on the A and B rings. nih.gov For example, methylation of the hydroxyl groups can influence the molecule's properties. Rhamnetin, which is a 7-O-methylated derivative of quercetin, is noted for its anti-inflammatory effects. nih.gov

A broad analysis of 80 different flavonoid compounds revealed that specific substitutions are critical for neuroprotective activities. nih.gov The presence of hydroxyl groups at the C3' and C5' positions of the B ring, along with a methoxy (B1213986) group at the C7 position of the A ring, was identified as vital for neuroprotective, antioxidant, and anti-inflammatory actions. nih.gov This underscores that while the glycoside portions (galactose and rhamnose in Quercetin 3-O-galactoside-7-O-rhamnoside) are crucial for properties like solubility and bioavailability, the inherent activity is often dictated by the electronic and steric properties of the aglycone itself. Any modification to the aglycone's hydroxylation or methylation pattern would, therefore, be expected to alter the biological potential of the entire glycoside molecule.

Computational Chemistry and In Silico Modeling for SAR Elucidation

Computational chemistry and in silico modeling have become indispensable tools for predicting and understanding the interactions between flavonoid glycosides and biological targets at a molecular level. nih.gov Techniques like molecular docking simulate the binding of a ligand (the flavonoid) into the active site of a protein (the receptor), providing insights into binding affinity and the specific interactions that stabilize the complex.

In silico studies on quercetin and its glycosides have demonstrated their potential to interact with a variety of enzymes. A molecular docking study analyzing the interaction of quercetin glycosides with angiotensin-converting enzyme (ACE), a key regulator of blood pressure, showed that quercetin had an optimal binding affinity with a binding energy of -8.5 kcal/mol. nih.gov This suggests a strong potential for inhibition. nih.gov Other computational studies have docked quercetin against various proteins implicated in cancer and inflammation, such as MAPK14 and SGK-1, with docking scores as favorable as -9.7 kcal/mol and -9.5 kcal/mol, respectively. rjptonline.org

A study on a closely related compound, Quercetin 3-O-arabinoside 7-O-rhamnoside, used docking to explore its potential as an antiviral agent against SARS-CoV-2. researchgate.net The analysis predicted a high binding affinity for the papain-like protease (PLpro), a viral enzyme essential for replication. researchgate.net Similarly, another quercetin derivative, Quercetin-3-neohesperidoside-7-rhamnoside, showed a strong predicted interaction with the 3C-like protease, another critical viral enzyme, with a binding affinity of -8.8 kcal/mol. researchgate.net These computational models provide a rational basis for understanding how these complex glycosides might exert their effects and guide the development of new therapeutic agents.

Table 2: In Silico Docking Performance of Quercetin Derivatives Against Various Protein Targets This table is interactive. You can sort the data by clicking on the column headers.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quercetin | Angiotensin-Converting Enzyme (ACE) | -8.5 | nih.gov |

| Quercetin | MAPK14 (Anti-inflammatory) | -9.7 | rjptonline.org |

| Quercetin | SGK-1 (Anticancer) | -9.5 | rjptonline.org |

| Daidzin (a flavonoid glycoside) | EGFR-TK (Anticancer) | -9.6 | ugm.ac.id |

| Quercetin 3-O-arabinoside 7-O-rhamnoside | Papain-like protease (SARS-CoV-2) | High Affinity (score not specified) | researchgate.net |

| Quercetin-3-neohesperidoside-7-rhamnoside | 3C-like protease (SARS-CoV-2) | -8.8 | researchgate.net |

Development of Structure-Activity Databases for Flavonoid Glycosides

The systematic study of SAR for thousands of flavonoid glycosides necessitates the development of comprehensive and accessible databases. These databases serve as crucial repositories for chemical structures, physicochemical properties, biological activities, and metabolic information, facilitating large-scale data analysis and the development of predictive models.

Several key databases are instrumental in flavonoid research:

PubChem: A massive public database from the National Institutes of Health (NIH) that contains information on the biological activities of small molecules, including this compound (CID 44259104). nih.govnih.gov Researchers use it to retrieve 3D structures for in silico studies and to find literature on biological activities. nih.gov

ChEBI (Chemical Entities of Biological Interest): A freely available dictionary of molecular entities focused on small chemical compounds. It provides detailed information and classification for compounds like quercetin glycosides. ebi.ac.uk

Phenol-Explorer: This is the first comprehensive database dedicated to polyphenol content in foods. phenol-explorer.eu It contains data on thousands of polyphenols, including this compound, detailing their presence in various food sources. phenol-explorer.eu

USDA Database for the Flavonoid Content of Selected Foods: Maintained by the U.S. Department of Agriculture, this database provides values for major flavonoid subclasses, including flavonols like quercetin, in hundreds of food items. data.gov

FooDB (and the associated Flavonoid Database): A comprehensive resource on food constituents, their chemistry, and biology. integbio.jp It includes detailed entries for numerous flavonoid glycosides, their structures, and known food sources. foodb.cafoodb.ca

These databases are fundamental to the field, enabling researchers to correlate structural features with biological functions across a vast number of compounds, thus accelerating the discovery and design of novel bioactive molecules.

Advanced Analytical Methodologies for Detection and Quantification of Quercetin 3 O Galactoside 7 O Rhamnoside

The accurate detection and quantification of Quercetin (B1663063) 3-O-galactoside-7-O-rhamnoside, a complex flavonoid glycoside, in various matrices such as plant tissues and biological fluids, necessitate sophisticated analytical techniques. These methods must offer high sensitivity, selectivity, and resolution to distinguish the target analyte from a multitude of other structurally similar compounds. This section details the primary analytical methodologies employed for this purpose, ranging from chromatographic and electrophoretic techniques to spectrometric and electrochemical methods.

Biotechnological Production and Sustainable Sourcing Strategies

Cell Culture and Tissue Culture Propagation for Compound Production